molecular formula C30H26N2O13 B613769 Calcein tetraethyl acid CAS No. 207124-64-9

Calcein tetraethyl acid

Cat. No.: B613769
CAS No.: 207124-64-9
Attention: For research use only. Not for human or veterinary use.
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Description

Calcein tetraethyl acid is a useful research compound. Its molecular formula is C30H26N2O13. The purity is usually 97%min.
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Mechanism of Action

Target of Action

Calcein tetraethyl acid, also known as fluorexon , is a fluorescent dye that is primarily used as an indicator of lipid vesicle leakage . It is commonly used in biology as it can be transported through the cellular membrane into live cells . This makes it useful for testing cell viability and for short-term labeling of cells .

Mode of Action

This compound interacts with intracellular esterases to produce a hydrophilic, strongly fluorescent compound that is retained in the cytoplasm . This interaction is crucial for its function as a cell viability indicator. The non-fluorescent calcein AM is converted by esterases into calcein, a process that occurs only in living cells that possess sufficient esterases .

Biochemical Pathways

It is known that the compound’s fluorescence is directly sensitive to ions such as ca2+, mg2+, zn2+, and others only at strongly alkaline ph . This suggests that it may interact with these ions within the cell, potentially affecting related biochemical pathways.

Pharmacokinetics

It is known that the compound can be transported into cells, where it interacts with intracellular esterases . The cellular uptake of calcein from the calcein-loaded liposome was about 1.08-fold than that from the calcein solution at 10 µM for a 2 h incubation time .

Result of Action

The primary result of this compound’s action is the production of a strongly fluorescent compound within the cytoplasm of live cells . This fluorescence can be used to indicate cell viability, as dead cells lack the active esterases required to convert calcein AM into calcein .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and ion concentrations . For example, its fluorescence is directly sensitive to ions only at strongly alkaline pH . Additionally, calcein self-quenches at concentrations above 70 mM, which can affect its function as an indicator of lipid vesicle leakage .

Biochemical Analysis

Biochemical Properties

Calcein tetraethyl acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used as a self-quenching probe . When used in biology, it can be transported through the cellular membrane into live cells, making it useful for testing cell viability and for short-term labeling of cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by acting as an indicator of lipid vesicle leakage . In the presence of high voltage pulses, it can induce instant extraction due to reversible electroporation .

Molecular Mechanism

The mechanism of action of this compound is quite intriguing. It exerts its effects at the molecular level through binding interactions with biomolecules. For instance, it forms a bond with Ca2+ and emits a green fluorescence when the calcein complex is excited by blue light .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that high voltage pulses induce instant extraction due to reversible electroporation . Subsequent leakage over time was only observed when specific conditions were met .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that a dose of 25 mg/kg was established as an efficacious and safe dose for animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to interact with enzymes and cofactors. For instance, it has been observed that palmitate induces ER-stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to interact with transporters and binding proteins. For instance, it has been observed that calcein influx from seawater to the extracellular calcifying medium could be detected by changes in calcein influx rates .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are quite significant. It is known to be transported through the cellular membrane into live cells . This makes it useful for testing cell viability and for short-term labeling of cells .

Biological Activity

Calcein tetraethyl ester, commonly referred to as Calcein AM, is a widely used fluorescent dye in biological research, particularly in studies related to cell viability and cytotoxicity. This compound is notable for its ability to permeate live cell membranes and, upon intracellular hydrolysis by esterases, convert into the fluorescent calcein, which emits a strong green fluorescence. This property makes it an effective tool for assessing cell health and viability in various experimental settings.

Calcein tetraethyl ester (CAS Number: 1170856-93-5) has the molecular formula C38H42N2O13C_{38}H_{42}N_{2}O_{13} and a molecular weight of approximately 734.75 g/mol. It is characterized by its high lipophilicity, allowing it to easily cross cellular membranes. Once inside the cell, the compound is hydrolyzed to calcein by intracellular esterases, which retains the dye within viable cells due to its inability to pass back through the plasma membrane when the membrane integrity is intact .

Biological Activity

Cytotoxicity and Cell Viability Assays

Calcein AM is primarily utilized in cytotoxicity assays to evaluate the viability of cells under various experimental conditions. The fluorescence intensity correlates with the number of viable cells, providing a quantitative measure of cell health. Studies have demonstrated that Calcein AM can effectively discriminate between live and dead cells, making it invaluable for assessing the effects of drugs and other treatments on cell populations.

Table 1: Summary of Biological Activities of Calcein AM

Activity Description
Cell Viability Measures live cells based on fluorescence intensity post-hydrolysis.
Cytotoxicity Testing Evaluates the effects of various compounds on tumor cell lines.
Drug Interaction Studies Assesses multidrug resistance by measuring calcein retention in cells.
Cell Proliferation Used in assays to monitor growth rates in response to treatments.

Case Studies and Research Findings

  • Cytotoxic Activity in Tumor Cells : A study assessed the cytotoxic effects of Calcein AM on various human tumor cell lines. Results indicated that Calcein AM exhibited significant cytotoxicity against solid tumors compared to hematological tumors, with childhood tumors being particularly sensitive . The study utilized a semi-automated fluorometric microculture cytotoxicity assay, which revealed concentration-dependent decreases in cell survival indices (SI).
  • Drug Resistance Assessment : Calcein AM is also employed in evaluating drug resistance mechanisms within cancer cells. It serves as a substrate for multidrug resistance proteins (MDR), allowing researchers to study how these proteins affect drug retention and efficacy . This application has been critical in understanding how certain cancer therapies can be rendered ineffective due to cellular resistance mechanisms.
  • In Vivo Applications : Beyond in vitro studies, Calcein AM has shown potential for use in vivo due to its non-toxic nature towards cells at effective concentrations. It has been utilized in animal models to track cell viability during therapeutic interventions .

Properties

IUPAC Name

2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O13/c33-21-7-5-19-27(16(21)9-31(11-23(35)36)12-24(37)38)44-28-17(10-32(13-25(39)40)14-26(41)42)22(34)8-6-20(28)30(19)18-4-2-1-3-15(18)29(43)45-30/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUIOAAOQUWUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)CN(CC(=O)O)CC(=O)O)OC5=C3C=CC(=C5CN(CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401917
Record name 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36352-49-5, 207124-64-9
Record name Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxymethyl)-, calcium potassium salt (2:5:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium pentacalcium tetrahydrogen bis[N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxylatomethyl)aminoacetate]]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.